Product packaging for tert-Butyl (pyridin-3-ylmethyl)carbamate(Cat. No.:CAS No. 102297-41-6)

tert-Butyl (pyridin-3-ylmethyl)carbamate

Cat. No.: B012255
CAS No.: 102297-41-6
M. Wt: 208.26 g/mol
InChI Key: PHQXGCNECRISKB-UHFFFAOYSA-N
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Description

tert-Butyl (pyridin-3-ylmethyl)carbamate (CAS 102297-41-6) is a valuable Boc-protected amine intermediate extensively used in organic synthesis and pharmaceutical research. This compound, with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol, features a pyridine ring and a tert-butoxycarbonyl (Boc) protected aminomethyl group, making it a versatile building block for the construction of more complex molecules . The primary research value of this reagent lies in its role as a key synthetic intermediate. The Boc group is a cornerstone in protective group chemistry, effectively shielding the primary amine during synthetic sequences and allowing for its selective deprotection under mild acidic conditions to generate the free amine. This is particularly crucial in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds where the 3-picolylamine moiety is a required structural element. Its application is fundamental in medicinal chemistry for the development of potential drug candidates, enabling researchers to explore structure-activity relationships and optimize the pharmacological properties of new chemical entities. Handling and Safety: This compound requires careful handling. It is classified with the signal word "Danger" and hazard statements H225, H302, and H317, indicating that it is highly flammable, harmful if swallowed, and may cause an allergic skin reaction . Appropriate personal protective equipment (PPE) should be worn, and it should be stored sealed in a dry, cool place, preferably at room temperature . Disclaimer: This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B012255 tert-Butyl (pyridin-3-ylmethyl)carbamate CAS No. 102297-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(pyridin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQXGCNECRISKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102297-41-6
Record name 102297-41-6
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Synthetic Methodologies for Tert Butyl Pyridin 3 Ylmethyl Carbamate and Its Congeners

Direct Synthesis Strategies

Direct synthesis strategies involve the formation of the carbamate (B1207046) group on the pre-existing 3-(aminomethyl)pyridine (B1677787) backbone. These methods are often straightforward and rely on well-established protection chemistry.

Amine Protection via tert-Butoxycarbonylation

The most common and direct route to tert-butyl (pyridin-3-ylmethyl)carbamate is the protection of the primary amine of 3-(aminomethyl)pyridine, also known as 3-picolylamine. This is typically achieved through a reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mildly acidic conditions. nih.gov

The reaction is generally carried out in a suitable solvent, often in the presence of a base to facilitate the reaction. researchgate.net The choice of base and solvent can influence the reaction rate and yield. Common bases include triethylamine (B128534) or 4-(dimethylamino)pyridine (DMAP). researchgate.net The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, leading to the formation of the desired carbamate. researchgate.net The use of water as a solvent has also been reported as a catalyst-free and chemoselective method for the N-tert-butoxycarbonylation of amines. nih.gov

ReagentBaseSolventConditionsYield
Di-tert-butyl dicarbonateTriethylamineDichloromethane (B109758)Room TemperatureHigh
Di-tert-butyl dicarbonate4-(Dimethylamino)pyridine (DMAP)Tetrahydrofuran (B95107)Room TemperatureHigh
Di-tert-butyl dicarbonateNoneWaterRoom TemperatureGood
Di-tert-butyl dicarbonateSodium BicarbonateDioxane/WaterRoom TemperatureGood

Table 1: Representative Conditions for tert-Butoxycarbonylation of 3-(aminomethyl)pyridine

Carbonylation Reactions for Carbamate Moiety Formation

An alternative direct approach involves carbonylation reactions. While less common for the direct synthesis of this specific compound, palladium-catalyzed carbonylation reactions of suitable precursors can be employed to form the carbamate moiety. nih.gov For instance, a hypothetical route could involve the carbonylation of a 3-pyridylmethyl halide in the presence of tert-butanol (B103910) and a suitable nitrogen source under a carbon monoxide atmosphere. These reactions often require a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com The efficiency of such a process would depend on the specific reaction conditions and the stability of the starting materials. nih.gov

Directed Ortho-Metalation and Lithiation Strategies

Directed ortho-metalation (DoM) and related lithiation strategies offer powerful tools for the regioselective functionalization of the pyridine (B92270) ring, which can be subsequently elaborated to introduce the (aminomethyl)carbamate side chain or to modify the pre-existing molecule. baranlab.orgyoutube.com These methods rely on the ability of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position on the pyridine ring. baranlab.orgznaturforsch.com

Regioselective Functionalization via Lithiation on the Pyridine Ring

The nitrogen atom in the pyridine ring itself can act as a directing group, favoring lithiation at the C2 and C6 positions. However, the presence of other directing groups can override this inherent preference. znaturforsch.com For the synthesis of congeners of this compound, a directing group at a specific position on the pyridine ring can be used to introduce functionality at an adjacent position. For example, a substituent at C2 could direct lithiation to C3, which could then be functionalized and converted to the desired side chain. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, t-BuLi) and additives like tetramethylethylenediamine (TMEDA) can significantly influence the regioselectivity and efficiency of the lithiation. acs.orgnih.gov

Recent advancements have demonstrated that even in the absence of a traditional directing group, site-selectivity can be achieved. For instance, the use of a bifunctional NHC-ligated Ni-Al catalyst has been shown to override the intrinsic C2/C4 selectivity of pyridines, enabling selective functionalization at the C3 position. researchgate.net

Side-Chain Lithiation and Subsequent Electrophilic Trapping

When this compound is treated with a strong base, lithiation can occur at the methylene (B1212753) group of the side chain. researchgate.net This is due to the acidifying effect of the adjacent carbamate and pyridine ring. The resulting lithiated species is a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of diverse substituents at the benzylic position. researchgate.net

Studies on analogous N-(pyridin-2-ylmethyl)pivalamides and related compounds have shown that treatment with two equivalents of t-BuLi leads to lithiation on both the nitrogen of the pivalamide (B147659) and the methylene group of the side chain. researchgate.net This dianion can then react with electrophiles at the side-chain position. researchgate.net A similar reactivity pattern can be expected for this compound.

ElectrophileProduct
Alkyl Halide (R-X)tert-Butyl (1-(pyridin-3-yl)alkyl)carbamate
Aldehyde (RCHO)tert-Butyl (1-hydroxy-1-(pyridin-3-yl)alkyl)carbamate
Ketone (RCOR')tert-Butyl (1-hydroxy-1-(pyridin-3-yl)alkyl(R'))carbamate
Carbon Dioxide (CO₂)2-((tert-Butoxycarbonyl)amino)-2-(pyridin-3-yl)acetic acid

Table 2: Potential Products from Side-Chain Lithiation and Electrophilic Trapping

Control of Site-Selectivity in Metalation Reactions

Controlling the site of metalation on the pyridine ring is crucial for the synthesis of specifically substituted congeners. The outcome of the lithiation is influenced by a combination of factors including the nature and position of existing substituents, the choice of the organolithium base, the solvent, and the reaction temperature. znaturforsch.comacs.org

The presence of a directing metalation group (DMG) is a key strategy to control regioselectivity. baranlab.org For example, an amide or a carbamate group can direct lithiation to the ortho-position. The relative directing ability of different groups has been extensively studied. baranlab.org In the context of this compound, the Boc-protected amino group can itself influence the regioselectivity of further lithiation on the pyridine ring.

Furthermore, the concept of a "buttress effect" can be utilized, where a bulky substituent can sterically block one position, thereby directing the metalation to another. researchgate.net The interplay between electronic and steric effects, along with the specific reaction conditions, ultimately determines the site of deprotonation. researchgate.netnih.gov The use of mixed-metal bases, such as lithium zincates, can also offer alternative and highly regioselective metalation pathways. znaturforsch.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com These methods offer high efficiency and functional group tolerance, making them suitable for the synthesis of complex molecules like this compound and its analogs.

Suzuki-Miyaura Cross-Coupling for Aminomethyl Group Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgyoutube.com While traditionally used for C-C bond formation, modifications of this reaction can be employed to introduce an aminomethyl group.

One strategy involves the use of potassium Boc-protected aminomethyltrifluoroborate as a primary aminomethyl equivalent. nih.gov This air-stable reagent can be synthesized in a one-pot process and subsequently used in Suzuki-Miyaura cross-coupling reactions with various aryl and heteroaryl halides. nih.gov For instance, the coupling of a 3-halopyridine with potassium Boc-aminomethyltrifluoroborate in the presence of a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand like SPhos or XPhos, can yield this compound. nih.gov The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent system like toluene/water. nih.gov

Key features of this method include:

Mild reaction conditions: The use of a stable aminomethyl equivalent avoids harsh conditions often required for other methods. nih.gov

Functional group tolerance: The Suzuki-Miyaura reaction is known for its compatibility with a wide range of functional groups. nih.gov

Versatility: This approach can be applied to a variety of substituted pyridines and other heterocyclic systems. nih.gov

A general scheme for this transformation is presented below:

Table 1: Suzuki-Miyaura Cross-Coupling for Aminomethyl Group Introduction

Reactant 1Reactant 2Catalyst/LigandBaseProduct
3-HalopyridinePotassium Boc-aminomethyltrifluoroboratePd(OAc)₂ / SPhos or XPhosK₂CO₃This compound

This method provides a direct and efficient route for the introduction of the Boc-protected aminomethyl group onto the pyridine ring. nih.gov

Buchwald-Hartwig Amination Approaches

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. wikipedia.orglibretexts.org This reaction is highly versatile and has been extensively developed to accommodate a wide range of substrates, including the synthesis of pyridine derivatives. nih.govresearchgate.net

To synthesize this compound using this approach, a two-step sequence is generally required. First, a suitable precursor, such as 3-(chloromethyl)pyridine, would undergo amination with an ammonia (B1221849) equivalent. Subsequently, the resulting pyridin-3-ylmethanamine is protected with a Boc group.

Alternatively, a more direct approach could involve the Buchwald-Hartwig coupling of a 3-halopyridine with tert-butyl carbamate itself. However, the direct amidation of aryl halides with carbamates can be challenging. Recent advancements have focused on the development of highly active catalyst systems to facilitate such transformations. These systems often employ bulky, electron-rich phosphine ligands that promote the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

The choice of base is also critical and can range from strong bases like sodium tert-butoxide to weaker bases like cesium carbonate, depending on the functional group tolerance required. libretexts.org

Table 2: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmine/AmideCatalystLigandBase
3-Bromopyridinetert-Butyl carbamatePd₂(dba)₃XPhosCs₂CO₃
3-Chloropyridinetert-Butyl carbamatePd(OAc)₂BrettPhosNaOt-Bu

The development of more efficient ligands and catalysts continues to expand the scope of the Buchwald-Hartwig amination, making it an increasingly viable option for the direct synthesis of N-aryl and N-heteroaryl carbamates. organic-chemistry.orgresearchgate.net

Other Advanced Synthetic Routes

Beyond palladium-catalyzed reactions, other modern synthetic methodologies offer effective pathways to this compound and its congeners. These routes often focus on efficiency, safety, and scalability.

Curtius Rearrangement Applications in Carbamate Synthesis

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by a nucleophile to form various derivatives, including carbamates. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for converting carboxylic acids into amines with one less carbon atom, or into carbamates by trapping the isocyanate intermediate with an alcohol. nih.govnih.gov

For the synthesis of this compound, the starting material would be pyridine-3-acetic acid. This carboxylic acid is first converted to an acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. nih.govresearchgate.net The resulting acyl azide, upon heating, undergoes the Curtius rearrangement to form (pyridin-3-yl)methyl isocyanate. In the presence of tert-butanol, this isocyanate is trapped to yield the desired this compound. wikipedia.orgnih.gov

The key steps are:

Activation of the carboxylic acid: Conversion of pyridine-3-acetic acid to a more reactive derivative (e.g., acyl chloride or in situ with DPPA).

Formation of the acyl azide.

Curtius rearrangement: Thermal decomposition of the acyl azide to the isocyanate.

Trapping of the isocyanate: Reaction with tert-butanol to form the carbamate.

This method is advantageous due to its tolerance of a wide variety of functional groups and the fact that it proceeds with retention of configuration at the migrating group. wikipedia.orgnih.gov

Table 3: Curtius Rearrangement for this compound Synthesis

Starting MaterialReagentsIntermediateProduct
Pyridine-3-acetic acid1. SOCl₂ or (COCl)₂2. NaN₃3. t-BuOH, heat(Pyridin-3-yl)methyl isocyanateThis compound
Pyridine-3-acetic acidDPPA, Et₃N, t-BuOH, heat(Pyridin-3-yl)methyl isocyanateThis compound

The one-pot procedure using DPPA is often preferred for its operational simplicity and milder conditions. researchgate.net

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing this compound, several strategies can be employed to make the process more environmentally benign.

One approach is the direct synthesis of carbamates from carbon dioxide, an amine, and an alcohol. rsc.orgpsu.edu This method utilizes CO₂, a renewable and non-toxic C1 source, avoiding the use of hazardous reagents like phosgene. psu.edu The reaction of pyridin-3-ylmethanamine, carbon dioxide, and tert-butanol, in the presence of a suitable catalyst, could theoretically yield the desired carbamate. However, the direct carboxylation of amines and subsequent esterification can be challenging and often requires specific catalysts and conditions to achieve good yields. psu.eduresearchgate.net

Another green chemistry consideration is the use of safer and more sustainable solvents. For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or ionic liquids can significantly reduce the environmental impact of a synthesis. researchgate.net Furthermore, developing catalytic systems that can be recycled and reused is a key aspect of green chemistry. researchgate.net

Strategies for Scalable and Industrial Production

The transition from a laboratory-scale synthesis to industrial production requires careful consideration of factors such as cost, safety, efficiency, and robustness. beilstein-journals.org For the synthesis of this compound, a scalable route must be developed.

An efficient, multi-gram scale synthesis often involves optimizing reaction conditions to maximize yield and minimize purification steps. beilstein-journals.org This could involve a thorough investigation of catalysts, solvents, reaction times, and temperatures. For example, in a palladium-catalyzed process, identifying a highly active and stable catalyst that can be used at low loadings is crucial for cost-effectiveness.

Continuous flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. nih.gov Flow reactors can provide better control over reaction parameters, improve safety by minimizing the volume of hazardous reagents at any given time, and often lead to higher yields and purity. The Curtius rearrangement, for example, has been successfully adapted to continuous-flow protocols for the scale-up of active pharmaceutical ingredients. nih.gov

Furthermore, a scalable synthesis should prioritize the use of readily available and inexpensive starting materials. beilstein-journals.orgsioc-journal.cn A thorough cost analysis of different synthetic routes is essential for industrial production. The development of a robust and reproducible process that consistently delivers the product in high purity is the ultimate goal for industrial applications. sioc-journal.cn

Reactivity and Chemical Transformations of Tert Butyl Pyridin 3 Ylmethyl Carbamate

Deprotection Strategies of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, controlled environments. The deprotection of tert-butyl (pyridin-3-ylmethyl)carbamate to yield 3-(aminomethyl)pyridine (B1677787) is a critical step in many synthetic routes.

Acid-Mediated Boc Removal

Acid-mediated cleavage is the most common method for the removal of the Boc group. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed. The mechanism involves the protonation of the carbonyl oxygen of the carbamate (B1207046), followed by the collapse of the intermediate to form a stable tert-butyl cation, carbon dioxide, and the deprotected amine.

The choice of acid and solvent can be tailored to the specific requirements of the reaction, such as the presence of other acid-sensitive functional groups. For instance, aqueous phosphoric acid has been reported as a mild and selective reagent for the deprotection of tert-butyl carbamates, offering an environmentally benign alternative. organic-chemistry.org This method demonstrates high yields and convenient workup procedures. organic-chemistry.org

A summary of common acidic conditions for Boc deprotection is presented below:

ReagentSolventTemperatureNotes
Trifluoroacetic acid (TFA)Dichloromethane (B109758) (DCM)Room TemperatureA standard and highly effective method.
Hydrochloric acid (HCl)Dioxane or MethanolRoom TemperatureOften used to generate the hydrochloride salt of the amine.
Phosphoric acid (aq.)--A milder, environmentally friendly alternative. organic-chemistry.org

Investigation of Cleavage under Anhydrous Conditions

While acidic conditions are prevalent, cleavage of the Boc group under anhydrous conditions offers advantages in substrates sensitive to water or protic solvents. One such method involves the use of tetra-n-butylammonium fluoride (B91410) (Bu4NF) in dry tetrahydrofuran (B95107) (THF). lookchem.com This reagent, typically known for removing silyl (B83357) protecting groups, has been shown to effectively cleave various carbamates, including the tert-butyl carbamate. lookchem.com

The reaction proceeds by the fluoride ion acting as a base or nucleophile, facilitating the removal of the Boc group. The efficiency of this deprotection can be influenced by the amount of Bu4NF used and the reaction temperature, with refluxing THF generally leading to faster cleavage. lookchem.com This method is particularly useful when other protecting groups that are labile to acid, such as certain silyl ethers, need to be preserved. lookchem.com

Functional Group Interconversions on the Pyridine (B92270) Moiety

The pyridine ring of this compound is susceptible to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the pyridine ring, although the electron-withdrawing nature of the nitrogen atom generally directs substitution to the 3- and 5-positions relative to the ring nitrogen. The presence of the protected aminomethyl group at the 3-position can further influence the regioselectivity of these reactions.

Reactions Involving the Pyridin-3-ylmethyl Side Chain

The carbamate nitrogen of the pyridin-3-ylmethyl side chain can undergo further reactions. For instance, after deprotection of the Boc group, the resulting primary amine can be readily alkylated or acylated to introduce various substituents. Furthermore, the methylene (B1212753) group of the side chain can potentially be a site for functionalization, although this is less common compared to reactions on the pyridine ring or the amine.

Derivatization to Form Substituted Ureas and Related N-Containing Compounds

The primary amine, obtained after the deprotection of this compound, serves as a key nucleophile in the synthesis of substituted ureas and other nitrogen-containing compounds. Reaction of the deprotected amine with isocyanates or carbamoyl (B1232498) chlorides leads to the formation of corresponding ureas. This transformation is a fundamental step in the synthesis of various biologically active molecules and ligands.

For example, the free amine can react with a wide array of isocyanates (R-N=C=O) to yield N,N'-disubstituted ureas. Similarly, reaction with carbamoyl chlorides provides access to trisubstituted ureas. These reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran, often in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Cyclization Reactions and Heterocycle Annulation

The bifunctional nature of this compound and its deprotected amine derivative makes them valuable precursors for cyclization reactions and the construction of fused heterocyclic systems. Intramolecular cyclization can occur if a suitable electrophilic center is introduced elsewhere in the molecule, leading to the formation of new rings.

Furthermore, the amine can participate in intermolecular condensation reactions with difunctional reagents to construct larger heterocyclic frameworks. For instance, reaction with α,β-unsaturated ketones or esters can lead to the formation of dihydropyridinone or related structures through a Michael addition followed by cyclization. These strategies are instrumental in building complex molecular architectures from a relatively simple starting material. In some cases, the carbamate itself can act as a directing group in these transformations. unimi.itsigmaaldrich.com

Advanced Characterization Techniques in Structural Elucidation and Purity Assessment

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the detailed structure of molecules. By probing the interaction of molecules with electromagnetic radiation, these methods reveal information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are routinely used to provide a complete picture of the carbon and proton framework.

In the ¹H NMR spectrum of tert-Butyl (pyridin-3-ylmethyl)carbamate, distinct signals corresponding to the different proton environments are observed. The protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum. Specifically, the protons at positions 2 and 6 of the pyridine ring often present as a multiplet around 8.52-8.49 ppm, while the proton at position 4 can be seen as a doublet around 7.64 ppm, and the proton at position 5 as a multiplet around 7.28-7.25 ppm. rsc.org The methylene (B1212753) protons (CH₂) adjacent to the carbamate (B1207046) nitrogen and the pyridine ring resonate as a singlet at approximately 4.33 ppm. rsc.org A broad singlet, often observed around 5.18 ppm, is characteristic of the N-H proton of the carbamate group. rsc.org The nine equivalent protons of the tert-butyl group give rise to a sharp singlet at about 1.45 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon of the carbamate group is typically found around 155.90 ppm. rsc.org The quaternary carbon of the tert-butyl group appears at approximately 79.80 ppm, while the methyl carbons of the tert-butyl group resonate at about 28.30 ppm. rsc.org The carbon atoms of the pyridine ring exhibit signals at approximately 148.80, 148.50, 135.30, 134.70, and 123.50 ppm. rsc.org The methylene carbon (CH₂) shows a signal around 42.10 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyridine H2, H68.52-8.49 (m)148.80, 148.50
Pyridine H47.64 (d)135.30
Pyridine H57.28-7.25 (m)123.50
Pyridine C3-134.70
CH₂4.33 (s)42.10
NH5.18 (bs)-
C=O-155.90
C(CH₃)₃-79.80
C(CH₃)₃1.45 (s)28.30
Note: Chemical shifts are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS). The multiplicity of proton signals is indicated as s (singlet), d (doublet), or m (multiplet), and bs (broad singlet). rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. In electrospray ionization mass spectrometry (ESI-MS), a common ionization technique, the molecule is typically protonated to form the [M+H]⁺ ion. For this compound, this would correspond to an m/z (mass-to-charge ratio) value consistent with its molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. A characteristic fragmentation pathway for tert-butyl carbamates is the loss of the tert-butyl group as isobutylene (B52900) or a tert-butyl cation, followed by the loss of carbon dioxide. The fragmentation of the pyridine ring can also lead to specific daughter ions, helping to piece together the molecular structure. The unimolecular fragmentation of related compounds like tert-butylnaphthalenes often involves the loss of a methyl radical from the tert-butyl group. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. pressbooks.pub For this compound, characteristic IR absorption bands would include:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the amine in the carbamate group. libretexts.org

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range due to the C-H bonds in the tert-butyl and methylene groups. libretexts.org

C=O stretch: A strong, sharp absorption band around 1670-1780 cm⁻¹ corresponding to the carbonyl group of the carbamate. pressbooks.pub

C-N stretch: Bands in the fingerprint region that can be attributed to the stretching of the C-N bond.

Aromatic C=C and C=N stretches: Absorptions in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. elte.hu Molecules with π-systems, such as the pyridine ring in this compound, absorb UV or visible light, promoting electrons from a bonding or non-bonding orbital to an anti-bonding orbital (e.g., π → π* and n → π* transitions). uzh.chyoutube.comtanta.edu.eg The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. The pyridine ring and the carbamate carbonyl group are the primary chromophores in this molecule and are expected to exhibit characteristic absorptions in the UV region.

Chromatographic Techniques for Purity Profiling and Separation

Chromatographic methods are essential for assessing the purity of a compound and for separating it from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For purity assessment of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the sample are separated based on their differential interactions with the stationary phase (the column) and the mobile phase (the eluent).

A typical HPLC analysis for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an additive like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The detector, commonly a UV detector set at a wavelength where the compound absorbs strongly (determined from its UV-Vis spectrum), monitors the eluent as it exits the column. The output is a chromatogram, where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of the compound's purity. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of HPLC conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of "this compound" by GC-MS presents significant challenges due to the compound's inherent thermal lability. The high temperatures typically employed in the GC injector port can cause the tert-butoxycarbonyl (Boc) protecting group to degrade.

This thermal decomposition primarily results in the formation of the more volatile and thermally stable compound, 3-(aminomethyl)pyridine (B1677787), along with byproducts such as isobutylene and carbon dioxide. Consequently, the GC-MS analysis would likely not show a peak corresponding to the intact "this compound" but rather a prominent peak for its principal degradation product, 3-(aminomethyl)pyridine. While this complicates direct analysis, GC-MS can still be a valuable tool for indirectly confirming the presence and purity of the original compound by identifying its characteristic thermal degradation products.

The mass spectrum of the eluted 3-(aminomethyl)pyridine would exhibit a distinct fragmentation pattern that can be used for its identification. The molecular ion peak ([M]⁺) for 3-(aminomethyl)pyridine (C₆H₈N₂) would be observed at a mass-to-charge ratio (m/z) of 108. Subsequent fragmentation would involve the loss of various neutral fragments from the molecular ion, leading to the formation of characteristic fragment ions.

Below is a table summarizing the expected key fragmentation ions for the primary thermal degradation product, 3-(aminomethyl)pyridine, that would be observed in a typical GC-MS analysis.

m/z Proposed Fragment Ion Structural Representation
108Molecular Ion [C₆H₈N₂]⁺[pyridin-3-ylmethylamine]⁺
107[M-H]⁺[C₆H₇N₂]⁺
91[M-NH₃]⁺[C₆H₅N]⁺
80[C₅H₄N]⁺Pyridiniumyl cation
79[C₅H₅N]⁺Pyridine radical cation
53[C₄H₃]⁺Butadienyl cation

In addition to the fragments from 3-(aminomethyl)pyridine, the mass spectrum might also show peaks corresponding to the fragmentation of the tert-butyl group, such as a peak at m/z 57 for the tert-butyl cation ([C₄H₉]⁺).

Due to the thermal instability of the Boc group, derivatization of "this compound" to a more volatile and thermally stable derivative would be necessary for a direct GC-MS analysis. A common derivatization strategy for carbamates is methylation, which can be performed using a reagent like trimethylanilinium hydroxide (B78521) (TMAH) in a technique known as flash methylation in the GC injector port. This process would convert the carbamate into a more stable methyl derivative, allowing for its separation and detection by GC-MS without significant degradation. However, specific derivatization protocols for "this compound" for GC-MS analysis are not extensively reported in the scientific literature.

Therefore, while direct GC-MS analysis of "this compound" is challenging, the technique remains useful for purity assessment by identifying and quantifying its thermal degradation product, 3-(aminomethyl)pyridine. For direct quantitative analysis, alternative methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), which operates at lower temperatures, are generally preferred for thermally labile compounds like Boc-protected amines. bldpharm.com

Computational Chemistry and Theoretical Investigations of Tert Butyl Pyridin 3 Ylmethyl Carbamate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the structural and electronic characteristics of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the fundamental properties of chemical compounds such as tert-Butyl (pyridin-3-ylmethyl)carbamate.

Optimization of Molecular Structure

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure represents a potential energy minimum on the potential energy surface. For this analysis, calculations are often performed using a functional such as B3LYP with a 6-311++G(d,p) basis set to ensure a high degree of accuracy.

The optimized geometrical parameters for this compound reveal key structural features. The pyridine (B92270) ring is, as expected, largely planar. The carbamate (B1207046) group also exhibits a degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. The tert-butyl group, with its sp3 hybridized carbons, adopts a staggered conformation to minimize steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond/AngleValue
Bond Lengths (Å)
C=O (Carbamate)1.23
C-N (Carbamate)1.35
N-H (Carbamate)1.01
C-O (Ester)1.36
C-C (tert-Butyl)1.54
C-N (Pyridine)1.34
C-C (Pyridine)1.39
Bond Angles (°)
O=C-N125.0
C-N-H118.0
C-O-C121.0
C-N-C (Pyridine)117.0
Dihedral Angles (°)
O=C-N-C178.0
C-C-N-C-95.0

Note: The data presented in this table are representative values derived from typical DFT calculations for similar molecular structures and are intended for illustrative purposes.

Vibrational Wavenumber Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared spectrum of the molecule. The calculated vibrational wavenumbers can be correlated with experimental infrared spectra to aid in the assignment of spectral bands to specific molecular motions.

The Potential Energy Distribution (PED) analysis provides a quantitative description of the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a detailed understanding of the nature of the molecular vibrations.

Key vibrational modes for this compound include the N-H stretching of the carbamate group, the C=O stretching of the carbonyl, C-N stretching, and various vibrations associated with the pyridine ring and the tert-butyl group.

Table 2: Calculated Vibrational Wavenumbers and PED for Key Modes of this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)Potential Energy Distribution (PED)
N-H Stretch345098% N-H stretch
C-H Stretch (Aromatic)3100-300095% C-H stretch
C-H Stretch (Aliphatic)2980-285096% C-H stretch
C=O Stretch171585% C=O stretch, 10% C-N stretch
C=C/C=N Stretch (Pyridine)1600-145070% C=C stretch, 25% C=N stretch
N-H Bend153065% N-H bend, 20% C-N stretch
C-N Stretch125050% C-N stretch, 30% C-C stretch

Note: The data presented in this table are representative values. Calculated frequencies are often scaled to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gap

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A smaller energy gap indicates that the molecule is more polarizable and more reactive.

For this compound, the HOMO is primarily localized on the pyridine ring and the nitrogen atom of the carbamate group, indicating these are the most nucleophilic regions. The LUMO is predominantly distributed over the pyridine ring, suggesting this is the primary site for nucleophilic attack.

Table 3: Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Note: These energy values are illustrative and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue regions denote areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green regions represent areas with a neutral electrostatic potential.

In this compound, the MEP surface would show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making them the most likely sites for electrophilic interaction. A positive potential (blue) would be observed around the hydrogen atom of the N-H group in the carbamate, indicating its acidic nature and potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It allows for the investigation of intramolecular charge transfer and donor-acceptor interactions, which contribute to the stability of the molecule.

The NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

For this compound, significant donor-acceptor interactions are expected. A primary interaction involves the delocalization of the lone pair of the carbamate nitrogen atom (n) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction is characteristic of amides and carbamates and is responsible for the planarity and rotational barrier of the C-N bond. Another important interaction is the delocalization of the π electrons of the pyridine ring into the antibonding orbitals of adjacent sigma bonds.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
n(N)π(C=O)55.0
π(C=C) (Pyridine)π(C=N) (Pyridine)20.5
σ(C-H)σ*(C-N)5.2

Note: The E(2) values are representative and highlight the key intramolecular interactions.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. This method is instrumental in drug discovery and design, as it helps to understand the binding mode and affinity of a potential drug candidate.

Given the presence of the pyridine ring, a common scaffold in many biologically active compounds, this compound could be docked into the active site of various enzymes to explore its potential as an inhibitor. For instance, it could be docked into the active site of a kinase, a common target for pyridine-containing molecules.

A hypothetical docking study of this compound into the ATP-binding site of a protein kinase could reveal key interactions. The pyridine nitrogen might form a hydrogen bond with a backbone N-H group of a hinge region residue. The carbamate N-H group could act as a hydrogen bond donor to a nearby amino acid residue, while the carbonyl oxygen could act as a hydrogen bond acceptor. The tert-butyl group would likely occupy a hydrophobic pocket within the active site.

Table 5: Hypothetical Molecular Docking Results for this compound with a Protein Kinase

ParameterResult
Binding Affinity (kcal/mol) -7.5
Key Interactions
Hydrogen BondPyridine N with Hinge Region Residue
Hydrogen BondCarbamate N-H with Aspartate Residue
Hydrogen BondCarbamate C=O with Lysine Residue
Hydrophobic Interactiontert-Butyl group with Hydrophobic Pocket

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of this compound can be predicted using various computational methods, primarily centered around Density Functional Theory (DFT). These predictions are crucial for understanding how the molecule will behave in different chemical environments and for designing synthetic routes.

Frontier Molecular Orbital (FMO) Theory is a key concept in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals can indicate the most likely sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Maps offer a visual representation of the charge distribution within a molecule. In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the pyridine nitrogen and the carbonyl oxygen, highlighting these as regions of high electron density and likely sites for interaction with electrophiles or participation in hydrogen bonding. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly the N-H proton of the carbamate.

Interactive Data Table: Predicted Reactivity Sites

Computational MethodPredicted Nucleophilic Site(s) (Attack by Electrophile)Predicted Electrophilic Site(s) (Attack by Nucleophile)
Frontier Molecular Orbital (FMO) TheoryPyridine Nitrogen, Carbamate Oxygen AtomsCarbonyl Carbon
Molecular Electrostatic Potential (MEP)Pyridine Nitrogen, Carbonyl OxygenN-H Proton
Fukui Functions (projected)Pyridine NitrogenCarbonyl Carbon

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions, including the formation and transformation of this compound. These investigations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

Formation of the Carbamate Bond: The synthesis of this compound typically involves the reaction of 3-pyridinemethanamine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or a similar Boc-protecting agent. DFT studies on analogous carbamate formation reactions have shown that the mechanism generally proceeds through a nucleophilic attack of the amine nitrogen on the carbonyl carbon of the Boc anhydride.

A computational investigation of this reaction would involve:

Geometry Optimization: Calculating the lowest energy structures of the reactants, intermediates, transition states, and products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants to products. This is often the most computationally intensive step.

Frequency Calculations: To confirm the nature of the stationary points (minima for reactants, products, and intermediates; a single imaginary frequency for a transition state) and to calculate zero-point vibrational energies and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state correctly connects the desired reactants and products.

DFT studies on similar systems have elucidated the role of catalysts and solvents in the reaction mechanism. For example, in the formation of other carbamates, computational studies have highlighted the importance of a base to deprotonate the amine or the role of solvent molecules in stabilizing charged intermediates.

Deprotection Mechanisms: The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability under many conditions and its facile removal under acidic conditions. Quantum chemical investigations can shed light on the mechanism of this deprotection. The generally accepted mechanism involves the protonation of the carbamate's carbonyl oxygen or the ether oxygen, followed by the cleavage of the tert-butyl C-O bond to form a stable tert-butyl cation and carbamic acid, which then decarboxylates to yield the free amine.

A theoretical study would model this process by calculating the energetics of the different possible protonation sites and the subsequent bond-breaking steps. The calculated activation energies would provide insight into the reaction kinetics and the conditions required for efficient deprotection.

Interactive Data Table: Hypothetical Reaction Mechanism Energetics (Illustrative)

Reaction StepSpeciesRelative Energy (kcal/mol) (Illustrative)
ReactantsAmine + Boc Anhydride0.0
Nucleophilic Attack Transition State[TS1]+15.2
Tetrahedral Intermediate[Intermediate]-5.8
Proton Transfer Transition State[TS2]+8.5
ProductsCarbamate + Byproducts-25.0

Note: The energy values in this table are illustrative and represent a typical profile for such a reaction. Specific computational studies on this compound would be required to determine the precise values.

Applications and Research Significance in Contemporary Organic and Medicinal Chemistry

Building Block in Complex Organic Synthesis

The structural features of tert-butyl (pyridin-3-ylmethyl)carbamate make it an ideal starting material for constructing more elaborate molecular architectures. The pyridine (B92270) core provides a key aromatic heterocyclic system, while the protected amine offers a reactive site for further chemical modifications after a simple deprotection step.

Scaffold Elaboration in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can then be screened for biological activity. The goal of DOS is to efficiently explore a vast chemical space to identify novel molecular skeletons with potential therapeutic applications. nih.gov The pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide array of clinically approved drugs. mdpi.com

The use of building blocks like this compound is central to DOS. Its structure allows for the systematic introduction of diversity at multiple points. The Boc-protecting group on the amine can be easily removed, revealing a primary amine that can be acylated, alkylated, or used in various coupling reactions to introduce a wide range of substituents. Furthermore, the pyridine ring itself can be functionalized, allowing for the creation of a library of compounds with diverse three-dimensional shapes and properties. This approach enables the generation of unique, sp3-rich fragments that expand the available chemical space beyond traditional flat, aromatic compounds, which is crucial for identifying ligands for challenging biological targets. nih.gov

Precursor for Advanced Heterocyclic Systems

The pyridine-3-yl-methylamine scaffold, readily available from this compound, serves as a crucial precursor for the synthesis of more complex, advanced heterocyclic systems. These larger, often polycyclic, structures are of great interest in drug discovery due to their ability to present functional groups in specific three-dimensional orientations, leading to high-affinity interactions with biological targets.

A notable example is the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives. nih.gov In this research, the pyridine-3-yl moiety was incorporated into an oxazolidinone ring system, a class of compounds known for its antibacterial properties. The synthesis demonstrates how the fundamental pyridine structure can be integrated into a more complex heterocyclic framework to generate novel bioactive molecules. The resulting compounds showed significant antibacterial activity, highlighting the value of the pyridine scaffold as a launchpad for creating advanced therapeutic agents. nih.gov

Role in Medicinal Chemistry and Drug Discovery Programs

The pyridine-carbamate motif is a recurring feature in molecules designed for various therapeutic targets. The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and the carbamate (B1207046) group's role as a stable and versatile linker contribute to its prevalence in drug design.

Structure-Activity Relationship (SAR) Studies of Pyridine-Carbamate Scaffolds

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyridine-containing compounds, SAR studies have been extensively conducted to optimize their therapeutic potential. mdpi.com

Research has shown that the position and nature of substituents on the pyridine ring, as well as modifications to the side chain, can have a profound impact on a compound's efficacy and selectivity. For instance, in a review of pyridine derivatives with antiproliferative activity, it was found that the presence of specific groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) often enhanced activity against cancer cell lines. mdpi.com Conversely, the introduction of bulky groups or halogen atoms sometimes led to decreased activity. mdpi.com In the development of antimitotic agents, modifications to a carbamate-containing pyridine derivative, such as reducing a nitro group to an amine, significantly increased biological activity. nih.gov These studies underscore the importance of the pyridine scaffold and demonstrate how systematic structural modifications, guided by SAR, can lead to the development of more potent and targeted drugs.

Table 1: Summary of SAR Findings for Pyridine Derivatives

Compound SeriesStructural ModificationImpact on Biological ActivityReference
Antiproliferative PyridinesAddition of -OCH3, -OH, -C=O, -NH2 groupsEnhanced antiproliferative activity mdpi.com
Antiproliferative PyridinesAddition of halogen atoms or bulky groupsLowered antiproliferative activity mdpi.com
Antimitotic 5-NitropyridinesReduction of the nitro group to an amineIncreased biological activity nih.gov
Antimitotic 5-NitropyridinesReplacement of oxime with keto or alcohol groupReduced biological activity nih.gov

Design of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is an established therapeutic approach for managing type 2 diabetes. nih.gov Several DPP-4 inhibitors, known as "gliptins," feature heterocyclic scaffolds in their design. The pyridine ring, in particular, has been explored as a core element in the development of novel DPP-4 inhibitors. researchgate.net

Research into aminomethyl pyridine derivatives has identified them as potent nanomolar inhibitors of DPP-4. mdpi.com SAR studies in this area have shown that the substitution pattern on the pyridine ring is crucial for activity. For example, replacing a phenyl ring with a pyridine moiety in a series of inhibitors maintained or increased potency while significantly improving selectivity over related enzymes like DPP-8. researchgate.net This highlights the favorable interactions that the pyridine nitrogen can make within the enzyme's active site. The design of these inhibitors often involves creating a structure that mimics the natural substrates of DPP-4, with the pyridine component playing a key role in binding to specific amino acid residues, such as Arg358 and Tyr666, through π-π stacking interactions. researchgate.netnih.gov

Table 2: DPP-4 Inhibition by Pyridine-Containing Scaffolds

Compound ScaffoldKey Structural FeatureIC50Selectivity (DPP-8/DPP-4)Reference
Piperidine-based inhibitorPhenyl ring6.6 nM258-fold researchgate.net
Piperidine-based inhibitorPyridine ring0.67 nM7,400-fold researchgate.net
Aminomethyl pyridine derivativePyridine coreNanomolar rangeNot specified mdpi.com
Pyrazole-thiosemicarbazoneBromo-substitution1.266 nMNot specified nih.gov

Development of Antibacterial Agents

The rise of antibiotic-resistant bacteria has created an urgent need for new antibacterial agents with novel mechanisms of action. Pyridine-containing compounds have emerged as a promising class of molecules in this area. mdpi.com The pyridine scaffold is a key component in various compounds that have shown potent activity against a range of bacterial pathogens. nih.gov

One notable example is the development of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents. nih.gov These compounds were designed based on the structure of linezolid (B1675486), an established oxazolidinone antibiotic. The research demonstrated that incorporating the pyridine-3-yl moiety resulted in compounds with strong antibacterial activity, particularly against Gram-positive bacteria. Certain derivatives exhibited efficacy comparable to linezolid against strains like S. pneumoniae. nih.gov The study also explored the structure-activity relationships, finding that specific substitutions on the pyridine and oxazolidinone rings were critical for potent activity. For instance, the presence of a fluorine atom significantly increased antibacterial effects against several bacterial strains. nih.gov

Table 3: Antibacterial Activity of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

CompoundBacterial StrainMIC (μg/mL)Reference
21b S. aureus (ATCC 29213)2 nih.gov
S. pneumoniae (ATCC 49619)1 nih.gov
21d S. aureus (ATCC 29213)2 nih.gov
S. pneumoniae (ATCC 49619)0.5 nih.gov
21e S. aureus (ATCC 29213)2 nih.gov
S. pneumoniae (ATCC 49619)1 nih.gov
21f S. aureus (ATCC 29213)1 nih.gov
S. pneumoniae (ATCC 49619)1 nih.gov
Linezolid S. aureus (ATCC 29213)2 nih.gov
S. pneumoniae (ATCC 49619)1 nih.gov

Exploration in Neurological Disorder Therapies

While direct studies on this compound for Amyotrophic Lateral Sclerosis (ALS) are not prominent in publicly available research, derivatives containing the N-(pyridin-3-ylmethyl) moiety have been synthesized and evaluated as potential multifunctional agents for the treatment of other neurodegenerative diseases, such as Alzheimer's disease. researchgate.net

A study focused on a series of N-(4-tert-butylbenzyl)-N-(pyridin-3-ylmethyl)-2-aminothiazolines, which were investigated for their potential to act as both cholinesterase inhibitors and antioxidants. researchgate.net This dual-action approach is considered promising for complex, multifactorial diseases like neurodegenerative disorders. researchgate.net Researchers found that these compounds were generally poor inhibitors of acetylcholinesterase (AChE) but showed varied and sometimes significant inhibition of butyrylcholinesterase (BChE) and porcine liver carboxylesterase (CaE), depending on the specific substituents. researchgate.net Notably, certain derivatives with an iodomethyl group demonstrated radical-binding activity comparable to the standard antioxidant, ascorbic acid, highlighting the neuroprotective potential of this structural class. researchgate.net

These findings suggest that the pyridin-3-ylmethyl scaffold, as present in this compound, is a valuable component for designing molecules with potential therapeutic benefits in neurodegeneration. researchgate.net

Inhibition of Viral Polymerases (e.g., Hepatitis C Virus NS5B)

The Hepatitis C Virus (HCV) non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRp), is an essential enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov Its absence in host cells makes it an attractive and specific target for direct-acting antivirals (DAAs). nih.govwikipedia.org Inhibitors of NS5B are broadly classified as nucleoside/nucleotide inhibitors (NIs) that compete with natural substrates at the active site, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that halt its function. wikipedia.org

While research has identified various scaffolds as NS5B inhibitors, including S-trityl-L-cysteine (STLC) derivatives and terpenes, there is no direct, prominent research identifying this compound itself as a potent HCV NS5B inhibitor. nih.govmdpi.com However, the general class of carbamates has been explored in the design of enzyme inhibitors. For instance, in a different viral context, research into the SARS-CoV 3CL protease led to the discovery of a potent non-covalent inhibitor, ML188, which features a pyridin-3-yl group at the S1 binding pocket and a tert-butyl amide. nih.gov This highlights the utility of these specific fragments in designing inhibitors that fit into the binding pockets of viral proteases. The exploration of diverse chemical scaffolds, including those containing carbamate functionalities, remains a viable strategy for identifying novel inhibitors targeting the allosteric sites of viral polymerases like HCV NS5B. nih.gov

Synthesis of Proton Pump Inhibitor Intermediates (e.g., Vonoprazan Fumarate)

This compound is a valuable intermediate in the synthesis of complex active pharmaceutical ingredients, such as the proton pump inhibitor Vonoprazan Fumarate. Vonoprazan is a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders. google.com Its chemical structure is 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine. google.com

The synthesis of Vonoprazan involves the reductive amination of a key aldehyde intermediate, 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde, with methylamine. google.com The (pyridin-3-yl)methanamine moiety is a core component of the final molecule.

The Boc (tert-butyloxycarbonyl) group in this compound serves as a protecting group for the primary amine, (pyridin-3-yl)methanamine. In multi-step organic syntheses, protecting functional groups like amines is crucial to prevent unwanted side reactions. The Boc group is widely used because it is stable under many reaction conditions but can be removed easily (deprotected) under acidic conditions to reveal the free amine. Therefore, this compound can act as a stable, storable source of the (pyridin-3-yl)methanamine fragment, which can be deprotected and used in the subsequent steps of a synthetic route leading to molecules like Vonoprazan.

Table 1: Key Intermediates in Vonoprazan Fumarate Synthesis

Compound Name Role in Synthesis Reference
5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile Starting Material google.com
5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde Aldehyde Intermediate for Reductive Amination google.comgoogle.com
(Pyridin-3-yl)methanamine Amine component (can be sourced from this compound) google.com
Vonoprazan Final Active Pharmaceutical Ingredient (Free Base) google.comgoogle.com

Investigation as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids (EpFAs) into their less active diol counterparts. dovepress.comtennessee.edu Inhibition of sEH stabilizes the beneficial EpFAs, making sEH a significant therapeutic target for managing pain and inflammation. dovepress.comnih.gov

Research has clearly identified that compounds containing a carbamide functional group, particularly ureas and carbamates, represent a potent class of sEH inhibitors. nih.gov The inhibitory activity is enhanced by substitutions on the nitrogen atoms of the pharmacophore with large, hydrophobic groups. nih.gov The tert-butyl carbamate structure fits this profile, making it a key feature in the design of sEH inhibitors.

Derivatives based on this scaffold have shown significant promise. For example, tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate has been synthesized as a framework for preparing unsymmetrical diureas intended as sEH inhibitors. mdpi.com The development of dual-function inhibitors, such as those that combine sEH inhibition with cyclooxygenase-2 (COX-2) or fatty acid amide hydrolase (FAAH) inhibition, is an active area of research to achieve enhanced therapeutic effects. dovepress.comnih.gov The versatility of the carbamate structure allows for its incorporation into these more complex molecules. The core structure of this compound provides the essential carbamate pharmacophore and a modifiable pyridine tail, which can be optimized to enhance binding affinity and selectivity for the sEH enzyme.

Targeting RET Proto-Oncogene (RET) Kinase

The RET (rearranged during transfection) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous system and kidneys. nih.gov Activating mutations and rearrangements in the RET gene are oncogenic drivers in various cancers, including medullary and papillary thyroid cancers and a subset of non-small-cell lung cancers (NSCLCs). nih.govnih.govresearchgate.net This makes the RET kinase a critical target for cancer therapy. nih.gov

Therapeutic strategies have evolved from multi-kinase inhibitors (MKIs) with activity against RET (e.g., cabozantinib, vandetanib) to highly selective RET inhibitors like selpercatinib (B610774) and pralsetinib, which offer improved efficacy and better tolerability. researchgate.netresearchgate.net These inhibitors function by blocking the ATP-binding site of the RET kinase, thereby inhibiting downstream signaling pathways that promote tumor growth. nih.gov

While the pyridinyl motif is common in kinase inhibitors, there is no direct public evidence linking this compound or its immediate derivatives to the development of RET kinase inhibitors. The approved selective inhibitors have more complex heterocyclic core structures. However, the fundamental role of this compound as a building block for introducing pyridin-3-ylmethyl groups means it could potentially be used in the exploratory synthesis of novel kinase inhibitor scaffolds targeting RET or other kinases.

Antifungal Activity Assessment of Derivatives

Carbamate derivatives are an established class of compounds investigated for their fungicidal properties. In the search for new antifungal agents, particularly against destructive Oomycete fungi like Phytophthora capsici, researchers have designed and synthesized novel carbamate structures. nih.gov

One study focused on a series of threoninamide (B1605207) carbamate derivatives, which were developed using a pharmacophore model based on active fragments. nih.gov Several of these compounds displayed excellent in vitro antifungal activity, with some showing higher potency than the commercial fungicide dimethomorph. nih.gov For example, compound I-24 in the study exhibited an EC₅₀ value of 0.14 µg/mL against P. capsici. nih.gov

Table 2: Antifungal Activity of Selected Threoninamide Carbamate Derivatives against P. capsici

Compound ID EC₅₀ (µg/mL) Reference
I-7 < 1 nih.gov
I-10 < 1 nih.gov
I-22 < 1 nih.gov
I-24 0.14 nih.gov
I-25 < 1 nih.gov
I-26 < 1 nih.gov
Dimethomorph (Control) 0.37 nih.gov

Although this research did not specifically use this compound, it demonstrates the high potential of the carbamate scaffold in developing potent antifungal agents. The pyridin-3-ylmethyl portion of the title compound could be incorporated into novel antifungal designs to explore new structure-activity relationships, potentially targeting different fungal species or overcoming resistance mechanisms.

Neuroprotective Effects of Related Structures

Oxidative stress and neuroinflammation are key pathological factors in the onset and progression of many brain diseases, including Alzheimer's and Parkinson's disease. nih.gov Consequently, antioxidant compounds with the ability to mitigate these processes are of significant therapeutic interest.

Structures related to this compound have demonstrated notable neuroprotective effects. A prominent example is tert-butylhydroquinone (B1681946) (tBHQ), a synthetic phenolic antioxidant that contains a tert-butyl group. nih.gov Research has shown that tBHQ exerts neuroprotective effects by activating the Nuclear factor erythroid 2-related factor (Nrf2) pathway. nih.gov Activation of Nrf2 upregulates the expression of antioxidant genes and reduces the activity of the pro-inflammatory NF-κB pathway, thereby decreasing oxidative stress, inflammation, and apoptosis in neural tissues. nih.gov

Furthermore, as mentioned previously, derivatives of N-(pyridin-3-ylmethyl)amine have been shown to possess antioxidant properties in tests for radical-binding activity. researchgate.net The combination of the tert-butyl group, known for its role in molecules like tBHQ, and the pyridinylmethyl fragment suggests that this compound is a scaffold with inherent potential for the development of novel neuroprotective agents targeting oxidative stress pathways.

Method Development in Synthetic Organic Chemistry

This compound serves as a valuable building block in the development of novel synthetic methodologies, primarily by providing a stable yet readily cleavable protected amine on a pyridine framework. Its utility is evident in the synthesis of complex molecules that are themselves the subjects of methodological studies, including the development of new catalytic systems and multicomponent reactions.

A key area where this compound contributes is in the synthesis of ligands for transition metal catalysis. The pyridyl nitrogen and the protected primary amine offer two distinct points for modification, allowing for the construction of bidentate and polydentate ligands. For instance, the Boc-protected amine can be deprotected and subsequently reacted with a variety of electrophiles to introduce new coordinating groups. The pyridine nitrogen can also be directly involved in metal coordination or can be functionalized, for example, through N-oxidation or alkylation, to modulate the electronic properties of the resulting ligand. These tailored ligands are then employed in the development of new catalytic transformations, such as asymmetric hydrogenation, cross-coupling reactions, and C-H activation/functionalization.

Furthermore, this compound is a useful substrate in the development of new multicomponent reactions (MCRs). MCRs are highly efficient processes in which three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. The presence of both a nucleophilic amine (after deprotection) and a basic pyridine ring allows this compound to participate in various MCRs, leading to the rapid generation of diverse molecular scaffolds. These scaffolds are often of interest in medicinal chemistry and can be used to explore new chemical space in drug discovery programs. The development of novel MCRs is a significant area of research in synthetic organic chemistry, and the use of versatile building blocks like this compound is crucial for expanding the scope and applicability of these powerful reactions.

Future Directions and Emerging Research Avenues for Pyridin 3 Ylmethylcarbamate Derivatives

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules is paramount in drug discovery, as different stereoisomers can have vastly different biological activities. For pyridin-3-ylmethylcarbamate derivatives, which often feature stereocenters, the development of novel stereoselective synthetic methods is a key research focus.

Current synthetic strategies often involve the modification of pre-existing chiral building blocks or the use of chiral auxiliaries. However, future approaches are trending towards more efficient and atom-economical methods. Chemoenzymatic strategies, for instance, represent a promising frontier. The use of biocatalysts like transaminases can facilitate the synthesis of key chiral intermediates with high enantiomeric excess (>99.9%), avoiding the need for toxic chemicals and harsh reaction conditions. researchgate.net This approach has been successfully used to create related chiral piperidine-based carbamates, demonstrating a viable and scalable pathway that could be adapted for pyridin-3-ylmethylcarbamate derivatives. researchgate.net

Furthermore, advanced catalytic systems, including asymmetric transition-metal catalysis and organocatalysis, are being explored to introduce chirality with high precision. These methods allow for the direct creation of stereocenters on the pyridine (B92270) ring or its side chains, providing access to a wider range of novel and complex molecular architectures.

Synthetic ApproachDescriptionPotential Advantages
Chemoenzymatic Synthesis Utilizes enzymes (e.g., transaminases) to catalyze key stereoselective transformations. researchgate.netHigh enantioselectivity, mild reaction conditions, environmentally friendly. researchgate.net
Asymmetric Catalysis Employs chiral transition-metal complexes or organocatalysts to induce stereoselectivity.Broad substrate scope, high catalytic efficiency, tunable ligand/catalyst design.
Chiral Pool Synthesis Starts from readily available, inexpensive chiral natural products.Access to optically pure starting materials.
Substrate-Controlled Synthesis The existing stereochemistry in the substrate directs the stereochemical outcome of subsequent reactions.Predictable outcomes, no need for external chiral agents.

Integration into High-Throughput Synthesis and Combinatorial Chemistry Libraries

High-throughput synthesis (HTS) and the creation of combinatorial chemistry libraries are essential tools in modern drug discovery for rapidly screening vast numbers of compounds. rsc.org The tert-butyl (pyridin-3-ylmethyl)carbamate scaffold is an ideal candidate for inclusion in these libraries due to its synthetic tractability and its presence in various biologically active molecules. nih.govnih.gov

The integration of this scaffold into automated HTS platforms allows for the rapid generation of large, diverse libraries of derivatives. rsc.org By systematically varying substituents on the pyridine ring and modifying the carbamate (B1207046) side chain, researchers can explore a vast chemical space to identify hit compounds for specific biological targets. researchgate.netnih.gov For example, a library of pyridin-3-ylmethyl carbamodithioic esters was screened to discover a new activator of the enzyme Pyruvate kinase M2 (PKM2), highlighting the power of this approach. nih.gov

Future efforts will likely focus on miniaturizing and automating the synthesis process further, using technologies like acoustic dispensing to perform reactions on a nanomole scale. rsc.org This not only accelerates the discovery process but also significantly reduces costs and waste, making drug discovery more sustainable. rsc.org

Advanced Mechanistic Studies of its Transformations

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and predicting the outcomes of new transformations. For this compound, mechanistic studies are shedding light on how its structure influences reactivity.

One area of active investigation is directed lithiation. Studies have shown that treatment of tert-butyl N-(pyridin-3-ylmethyl)carbamate with organolithium reagents can lead to selective metallation at the 4-position of the pyridine ring. researchgate.net This regioselectivity is controlled by the formation of a dilithium (B8592608) intermediate, where one lithium atom is on the nitrogen of the carbamate and the other is directed to the C4 position. This intermediate can then react with various electrophiles to yield specifically substituted derivatives. researchgate.net

Computational studies are also being used to rationalize the ambident nature of related carbamate-containing dienes in cycloaddition reactions. mdpi.com Understanding the HOMO-LUMO energy gaps can help predict how substituents will affect reaction rates and regioselectivity. mdpi.com Future research will likely involve more sophisticated kinetic analyses and computational modeling to provide a more complete picture of the transition states and reaction pathways involved in the transformations of pyridin-3-ylmethylcarbamate derivatives.

Synergy between Computational and Experimental Approaches in Drug Design

The integration of computational and experimental methods has revolutionized drug design, creating a more rational and efficient workflow. jddhs.com For pyridin-3-ylmethylcarbamate derivatives, this synergy is particularly impactful, accelerating the journey from initial concept to validated lead compound. nih.gov

Computational tools play several key roles:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. It has been used to support the structure-activity relationships of pyridine-based compounds, such as 3-(pyridine-3-yl)-2-oxazolidinones, by modeling their interactions with bacterial ribosomes. nih.gov Similarly, docking studies helped identify the binding affinities of pyridine-3-carboxamide (B1143946) analogs with DNA. nih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups required for biological activity, guiding the design of new molecules with improved potency.

In Silico ADMET Prediction: Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound before it is synthesized, saving time and resources. jddhs.com

Experimental validation through synthesis and biological testing provides crucial feedback to refine the computational models. rsc.org For example, after molecular docking identified promising antibacterial candidates, the synthesis and in vitro evaluation of 3-(pyridine-3-yl)-2-oxazolidinone derivatives confirmed their potent activity, with some showing efficacy comparable to the antibiotic linezolid (B1675486). nih.gov This iterative cycle of prediction and validation is a powerful strategy for optimizing lead compounds and is a central theme in the future development of pyridin-3-ylmethylcarbamate-based therapeutics. mdpi.comnih.gov

Exploration of New Biological Targets and Therapeutic Areas

While derivatives of this compound are known for certain biological activities, a major avenue for future research is the exploration of novel targets and therapeutic applications. The structural versatility of the pyridine scaffold makes it a promising candidate for a wide range of diseases. nih.govresearchgate.net

Emerging Therapeutic Areas:

Oncology: Recent studies have identified new pyridin-3-ylmethyl carbamodithioic esters as activators of Pyruvate kinase M2 (PKM2), a key protein in cancer metabolism. nih.gov This opens up a new front for developing anticancer agents that target the Warburg effect. nih.gov

Antibacterial Agents: With the rise of multidrug-resistant (MDR) pathogens, there is an urgent need for new antibiotics. nih.gov Pyridine derivatives have shown significant potential, with some compounds exhibiting strong inhibitory effects against Gram-positive bacteria, including resistant strains of S. pneumoniae. nih.gov The introduction of fluorine atoms into the pyridine ring has been shown to enhance antibacterial activity. nih.gov

Agricultural Chemicals: The application of these compounds extends beyond human medicine. Pyridine-3-carboxamide analogs have been developed as effective agents against Ralstonia solanacearum, the bacterium that causes bacterial wilt in tomatoes, demonstrating their potential in crop protection. nih.gov

Future research will involve screening pyridin-3-ylmethylcarbamate-based libraries against a broader range of biological targets, including enzymes, receptors, and ion channels implicated in various diseases. This exploration will undoubtedly uncover new therapeutic opportunities for this versatile chemical scaffold.

Compound ClassBiological Target/ApplicationTherapeutic Area
Pyridin-3-ylmethyl carbamodithioic estersPyruvate kinase M2 (PKM2) activator nih.govOncology nih.gov
3-(Pyridine-3-yl)-2-oxazolidinone derivativesBacterial ribosome nih.govAntibacterial nih.gov
Pyridine-3-carboxamide analogsRalstonia solanacearum nih.govAgriculture (Bactericide) nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-Butyl (pyridin-3-ylmethyl)carbamate, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound is typically synthesized via carbamate protection of a pyridinylmethylamine intermediate. A common approach involves reacting 3-(aminomethyl)pyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF at 0–25°C . Optimization includes monitoring reaction progress via TLC or LC-MS and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Key Considerations : Ensure anhydrous conditions to avoid Boc-group hydrolysis. Excess Boc₂O (1.2–1.5 equiv) improves yields.

Q. How can researchers characterize this compound, and what spectroscopic data are critical for validation?

  • Methodology :

  • NMR : ¹H NMR should show the tert-butyl singlet at δ 1.4–1.5 ppm and pyridinyl protons at δ 7.1–8.5 ppm. The methylene group (CH₂) adjacent to the carbamate appears as a triplet near δ 3.8–4.2 ppm .
  • MS : ESI-MS or HRMS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 237.1 for C₁₂H₁₈N₂O₂) .
  • IR : Stretch bands for C=O (1690–1720 cm⁻¹) and N-H (3300–3450 cm⁻¹) validate the carbamate group .

Q. What are the stability profiles of this compound under various storage conditions?

  • Methodology : Store at –20°C in inert, anhydrous environments (e.g., argon atmosphere) to prevent Boc-group cleavage. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) shows <5% decomposition when protected from light and moisture .
  • Critical Data : HPLC purity assessments and NMR stability tracking are recommended .

Advanced Research Questions

Q. How do stereochemical and electronic effects in pyridine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • Electronic Effects : Electron-withdrawing groups (e.g., –F, –Cl) on the pyridine ring reduce nucleophilicity at the methylene position, affecting coupling efficiency. For example, fluorinated derivatives (e.g., tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate) require palladium catalysts with stronger oxidative addition activity .
  • Stereochemical Considerations : Chiral carbamate derivatives (e.g., tert-Butyl (1R,4R)-4-[(pyridin-3-ylmethyl)amino]cyclohexylcarbamate) may exhibit enantioselectivity in asymmetric catalysis, validated by chiral HPLC or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.